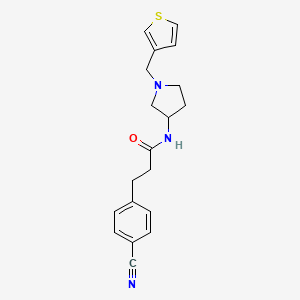
3-(4-cyanophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-cyanophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is a synthetic derivative of the natural alkaloid, ketamine, which is commonly used as an anesthetic and analgesic drug. CPP has been shown to exhibit similar properties to ketamine, but with fewer side effects and a longer duration of action. In
Applications De Recherche Scientifique
Complexation and Extraction of Lanthanides and Actinides
Meng et al. (2021) explored N,O-hybrid diamide ligands with N-heterocyclic skeletons, similar in structure to the compound , for their potential in the selective separation of actinides over lanthanides in acidic solutions. This research has implications for nuclear waste management and the recycling of rare earth elements (Meng et al., 2021).
Anticonvulsant Activity
Kamiński et al. (2015) synthesized a series of propanamides and butanamides, incorporating structures similar to the compound of interest. These compounds displayed significant activity in preclinical seizure models, indicating their potential as new hybrid anticonvulsant agents (Kamiński et al., 2015).
Antiviral Activities
Flefel et al. (2014) investigated various heterocyclic compounds derived from similar structural frameworks, which demonstrated promising antiviral activity against the H5N1 virus. This highlights the potential application of such compounds in the development of new antiviral drugs (Flefel et al., 2014).
Anticancer Activity
Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives from similar compounds and evaluated their anticancer activity. Some of these compounds exhibited good anticancer activity against various cancer cell lines, indicating their potential use in cancer therapy (Kumar et al., 2013).
Organic Synthesis and Chemical Reactions
Dohi et al. (2005) demonstrated that hypervalent iodine(III) reagents can mediate selective cyanation reactions of heteroaromatic compounds like pyrroles and thiophenes under mild conditions. This research is significant for synthetic organic chemistry, particularly in the synthesis of biologically active compounds (Dohi et al., 2005).
Dye-Sensitized Solar Cells
Qin et al. (2007) investigated organic dyes containing pyrrolidine and cyano acrylic acid, similar to the structure of interest, for their application in dye-sensitized solar cells. This research contributes to the development of more efficient and environmentally friendly solar energy technologies (Qin et al., 2007).
Propriétés
IUPAC Name |
3-(4-cyanophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c20-11-16-3-1-15(2-4-16)5-6-19(23)21-18-7-9-22(13-18)12-17-8-10-24-14-17/h1-4,8,10,14,18H,5-7,9,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTSLWZSTZGCNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC=C(C=C2)C#N)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-cyanophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

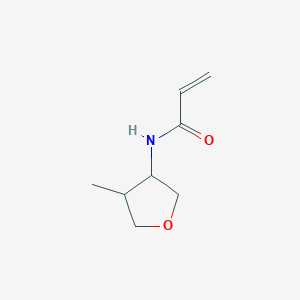
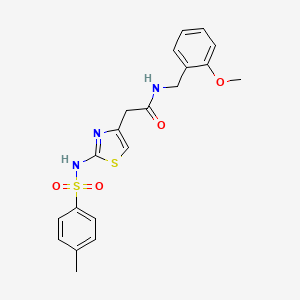
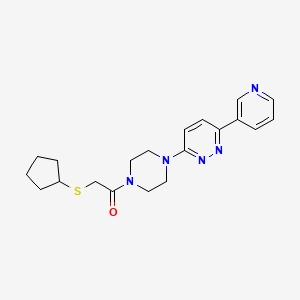
![5-chloro-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide](/img/structure/B2778954.png)
![1-cyclohexyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2778955.png)
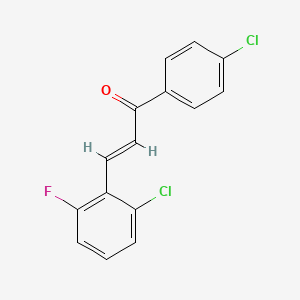

![2-Chloro-N-[1-(2,5-dimethylfuran-3-yl)ethyl]-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2778959.png)


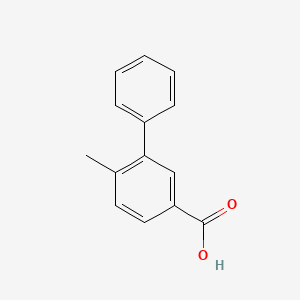

![9-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2778965.png)
